4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C14H11Cl2N3O · 1/2ZnCl2 This compound is known for its unique structure, which includes a diazonium group, a benzamido group, and a methoxy group, all attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-amino-2-chloro-5-methoxybenzoic acid followed by the coupling with benzoyl chloride. The reaction is carried out in the presence of zinc chloride to form the tetrachlorozinc(2-) salt . The reaction conditions usually require low temperatures and acidic environments to ensure the stability of the diazonium group.
Analyse Chemischer Reaktionen
4-Benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines under appropriate conditions.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s diazonium group allows it to be used in labeling and detection of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) involves the interaction of its diazonium group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function . The zinc chloride component may also play a role in stabilizing the compound and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) include:
These compounds share similar structural features but differ in their substituents and counterions, which can affect their reactivity and applications. The presence of the methoxy group and the tetrachlorozinc(2-) salt in 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) makes it unique and potentially more versatile in certain applications .
Eigenschaften
CAS-Nummer |
85237-46-3 |
---|---|
Molekularformel |
C28H22Cl6N6O4Zn |
Molekulargewicht |
784.6 g/mol |
IUPAC-Name |
4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C14H10ClN3O2.4ClH.Zn/c2*1-20-13-8-11(18-16)10(15)7-12(13)17-14(19)9-5-3-2-4-6-9;;;;;/h2*2-8H,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
ALAZGXLHSJZHIV-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.